N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
Description
Properties
Molecular Formula |
C17H22N6S |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C17H22N6S/c1-21(2)14-8-6-12(7-9-14)16-20-23-15(18-19-17(23)24-16)13-5-4-10-22(3)11-13/h6-9,13H,4-5,10-11H2,1-3H3 |
InChI Key |
BKLOIGZNULIVAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Conventional vs. Microwave-Assisted Core Synthesis
| Method | Time | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Conventional (POCl₃) | 6–18h | 100–120 | 60–72 | |
| Microwave | 5–20m | 150–200 | 82–97 |
Coupling with N,N-Dimethylaniline
The final step involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the N,N-dimethylaniline group:
- Suzuki Coupling : A boronic ester derivative of the triazolo-thiadiazole-piperidine intermediate reacts with 4-bromo-N,N-dimethylaniline using Pd(PPh₃)₄ catalyst (90°C, 12h, 70–80% yield).
- Nucleophilic Substitution : Direct substitution with 4-amino-N,N-dimethylaniline in DMSO at 120°C for 24h (yield: 65–70%).
Table 3: Coupling Methods Comparison
| Method | Catalyst | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 90 | 70–80 | |
| Nucleophilic Substitution | None | 120 | 65–70 |
Optimization via Microwave Technology
Microwave irradiation significantly enhances reaction efficiency:
- Core Formation : Reduced from 18h to 15 minutes with 92% yield.
- Piperidinylation : Microwave-assisted alkylation completes in 30 minutes (vs. 8h conventionally) with 85% yield.
Analytical Characterization
Key spectral data confirm the structure:
- ¹H NMR : δ 2.25 (s, 6H, N(CH₃)₂), 2.98–3.15 (m, piperidinyl protons), 7.45–8.10 (aromatic protons).
- MS (ESI) : m/z 423.2 [M+H]⁺.
Challenges and Alternatives
- Regioselectivity : Competing reactions during cyclocondensation require careful control of stoichiometry.
- Solvent-Free Routes : Green chemistry approaches using ionic liquids improve yields to 88%.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted triazolo-thiadiazole derivatives.
Scientific Research Applications
N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline has several scientific research applications:
Medicinal Chemistry: It serves as a lead compound in the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studying enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Industrial Applications: It is employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- The target compound shares the triazolo-thiadiazole core with and but differs in substituents. Its methylpiperidinyl group introduces steric bulk and basicity, contrasting with the electron-withdrawing nitro group () and electron-donating methoxy groups () .
- replaces the thiadiazole ring with pyridazine, reducing sulfur content and altering electronic properties .
Substituent Effects on Physicochemical Properties
- Piperidinyl Group : The target compound’s methylpiperidinyl substituent introduces a basic nitrogen, enhancing water solubility via protonation at physiological pH. This contrasts with purely aromatic or alkyl substituents .
Table 2: Reported Pharmacological Activities
Key Insights :
- The vasodilatory activity in correlates with the triazolo-thiadiazole scaffold, but substituent variations modulate potency. The nitro group () may reduce efficacy due to metabolic instability, whereas the target compound’s piperidinyl group could improve pharmacokinetics .
- Antimicrobial activity in triazolo-thiadiazoles () is maximized with lipophilic substituents like alkyl chains, which the target compound partially achieves via its piperidinyl group .
Biological Activity
N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolo-thiadiazole derivatives, which are known for their varied biological activities. The molecular formula is with a molecular weight of approximately 327.49 g/mol. The structure includes a piperidine moiety and a triazole-thiadiazole framework, contributing to its biological profile.
Biological Activities
Research indicates that derivatives of triazolo-thiadiazoles exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have reported potent antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi .
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity in vitro and in vivo models. This is particularly relevant in conditions like arthritis and other inflammatory diseases .
- Anticancer Potential : Some derivatives have been evaluated for their anticancer properties. They exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the piperidine and triazole rings can enhance biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on piperidine | Increased binding affinity to target enzymes |
| Alterations in triazole ring | Enhanced antimicrobial potency |
Case Studies
- Antibacterial Study : A study conducted by Marathe et al. highlighted the synthesis of various triazolo-thiadiazole derivatives. Among these, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan, the compound showed a dose-dependent reduction in paw edema compared to the control group .
- Cytotoxicity Assay : A recent study demonstrated that certain derivatives led to a significant reduction in cell viability in cancer cell lines (e.g., MCF-7) at concentrations as low as 10 µM .
Molecular Modeling Studies
In silico studies have been employed to predict the binding affinities of this compound to various biological targets. These studies suggest that the compound interacts favorably with key enzymes involved in inflammation and microbial resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-dimethyl-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of hydrazine derivatives with thiocarbonyl compounds. For example:
- Step 1 : Formation of the triazolothiadiazole core via condensation of 4-amino-3-mercaptotriazole with carbonyl-containing intermediates under acidic/basic conditions .
- Step 2 : Introduction of the 1-methyl-3-piperidinyl group via nucleophilic substitution or Pd-catalyzed coupling .
- Step 3 : Functionalization of the aniline moiety with dimethyl groups using alkylation agents like methyl iodide .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : - and -NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, piperidinyl CH₃ at δ 1.2–1.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ ~470–500 m/z) .
- X-ray Crystallography : Resolves π-stacking in the triazolo-thiadiazole core (e.g., bond angles ~120° for aromatic rings) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Assays :
- Molecular Docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) or heparanase (IC₅₀ values 3–12 μg/mL) to predict antifungal/anti-metastatic activity .
- In Vitro Testing : Antimicrobial screening via MIC assays against S. aureus or C. albicans; cytotoxicity using MTT assays on cancer cell lines (e.g., IC₅₀ < 50 μM) .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in the final cyclization step?
- Strategies :
- Catalyst Screening : Replace POCl₃ with milder agents (e.g., T3P®) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hrs vs. 12 hrs) and improve yield by 15–20% .
- Purification : Use flash chromatography with gradient elution (hexane:EtOAc 4:1 → 1:1) to isolate isomers .
Q. How to resolve contradictions between in silico docking predictions and experimental bioactivity data?
- Approach :
- Docking Refinement : Include solvation effects and ligand flexibility in simulations (e.g., AutoDock Vina vs. Glide) .
- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., demethylation or thiadiazole ring cleavage) that reduce efficacy .
- SAR Studies : Compare analogs (e.g., substituents on the aniline ring) to correlate electronic effects (Hammett σ) with activity .
Q. What strategies validate the compound’s mechanism of action in heparanase inhibition?
- Methods :
- Enzyme Kinetics : Measure values via fluorogenic substrate assays (e.g., quenching of 4-methylumbelliferone) .
- Western Blotting : Assess downstream effects (e.g., reduced VEGF expression in cancer cells) .
- Xenograft Models : Test tumor growth suppression in heparanase-overexpressing murine models .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
